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Compound of Interest

Compound Name:
3-Bromo-2,4-

dimethylbenzaldehyde

CAS No.: 693285-59-5

Cat. No.: B3193225

Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and

professionals in drug development on the chemical compound 3-Bromo-2,4-
dimethylbenzaldehyde. Given the limited direct literature on this specific isomer, this

document synthesizes data from foundational chemical principles, predictive modeling, and

experimental data from closely related structural analogs to provide a robust and practical

overview.

Introduction
3-Bromo-2,4-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde. Its structure,

featuring an electrophilic bromine atom and a reactive aldehyde group on a dimethylated

benzene ring, positions it as a versatile intermediate in synthetic organic chemistry. The

interplay of electron-donating methyl groups and electron-withdrawing bromo and aldehyde

substituents creates a unique electronic profile, making it a valuable building block for

constructing complex molecular architectures, particularly in the synthesis of novel

pharmaceutical agents and materials. This guide provides a detailed examination of its

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3193225#bc-rfq
https://www.benchchem.com/product/b3193225/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-4-dimethylbenzaldehyde
https://www.benchchem.com/product/b3193225/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-4-dimethylbenzaldehyde
https://www.benchchem.com/product/b3193225/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-bromo-2-4-dimethylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3193225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for

characterization, and an expert analysis of its potential applications.

Section 1: Chemical Identity and Properties
Precise identification is critical for any chemical synthesis and application. The following tables

summarize the key identifiers and predicted physicochemical properties for 3-Bromo-2,4-
dimethylbenzaldehyde.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 693285-59-5 Inferred from Supplier Data

Molecular Formula C₉H₉BrO PubChemLite[1]

Molecular Weight 213.07 g/mol PubChemLite[1]

IUPAC Name
3-bromo-2,4-

dimethylbenzaldehyde
PubChemLite[1]

SMILES CC1=C(C(=C(C=C1)C=O)C)Br PubChemLite[1]

InChIKey
YJCKVJMBZBBHOR-

UHFFFAOYSA-N
PubChemLite[1]

Table 2: Physicochemical Properties (Predicted & Estimated)
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Property Value Source & Notes

Appearance
Estimated to be a colorless to

pale yellow solid or liquid.

Based on analogs like 3-

Bromobenzaldehyde[2]

Monoisotopic Mass 211.98367 Da PubChemLite (Predicted)[1]

XlogP 2.8 PubChemLite (Predicted)[1]

Boiling Point

Not available. Estimated to be

>200 °C at atmospheric

pressure.

Extrapolated from similar

structures.

Melting Point Not available. ---

Solubility

Predicted to be soluble in

common organic solvents like

Dichloromethane, Ethyl

Acetate, and THF. Low

solubility in water.

Standard solubility behavior for

aryl halides.

Section 2: Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis for 3-Bromo-2,4-dimethylbenzaldehyde is not

readily available, a highly plausible and efficient route is the direct electrophilic bromination of

the commercially available precursor, 2,4-dimethylbenzaldehyde.

Proposed Synthetic Route: Electrophilic Aromatic
Substitution
The rationale for this approach is based on the directing effects of the substituents on the

aromatic ring. The two methyl groups are ortho-, para-directing activators, while the aldehyde

group is a meta-directing deactivator. The C3 position is ortho to the C2-methyl group and meta

to the aldehyde, making it a sterically accessible and electronically favorable site for

bromination.
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Synthetic Workflow

2,4-Dimethylbenzaldehyde
(Starting Material)

+ Br₂
+ FeBr₃ (catalyst)

in CH₂Cl₂ (solvent)

Electrophilic Bromination
(0°C to RT)

Aqueous Na₂S₂O₃ Quench

Reaction Quench

Column Chromatography
(Silica Gel)

Crude Product

3-Bromo-2,4-dimethylbenzaldehyde
(Final Product)

Purified Product

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-2,4-dimethylbenzaldehyde.

Detailed Experimental Protocol (Self-Validating)
Reactor Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylbenzaldehyde (1.0 eq) and

anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of starting material).

Inert Atmosphere & Cooling: Purge the system with nitrogen. Cool the flask to 0 °C using an

ice-water bath. Causality: Cooling the reaction controls the rate of the exothermic

bromination, minimizing the formation of poly-brominated side products.
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Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the stirred solution.

Causality: FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent

electrophile (Br⁺ equivalent) necessary for aromatic substitution.

Bromine Addition: Dissolve molecular bromine (Br₂) (1.05 eq) in a small amount of CH₂Cl₂

and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture

over 30-60 minutes, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up and Quench: Once the starting material is consumed, cool the mixture back to 0 °C.

Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any

unreacted bromine (the red-brown color will disappear). Causality: This quenching step is a

self-validating control; the disappearance of color confirms the neutralization of excess

hazardous bromine.

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer

sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the final

product.

Section 3: Spectroscopic Characterization
(Predicted)
For any synthesized compound, structural verification is paramount. Below are the predicted

spectroscopic signatures for 3-Bromo-2,4-dimethylbenzaldehyde based on its structure.

¹H NMR (400 MHz, CDCl₃):

δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).

δ ~7.5-7.8 ppm (d, 1H): Aromatic proton at C5.
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δ ~7.1-7.3 ppm (d, 1H): Aromatic proton at C6.

δ ~2.5 ppm (s, 3H): Methyl protons at C4.

δ ~2.4 ppm (s, 3H): Methyl protons at C2.

¹³C NMR (100 MHz, CDCl₃):

δ ~192 ppm: Aldehyde carbonyl carbon (C=O).

δ ~140-145 ppm: Aromatic carbons C2 and C4 (substituted with methyl groups).

δ ~130-135 ppm: Aromatic carbons C1 and C5.

δ ~125 ppm: Aromatic carbon C6.

δ ~120 ppm: Aromatic carbon C3 (substituted with bromine).

δ ~20-22 ppm: Methyl carbons.

IR Spectroscopy (ATR):

~2820 & 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet).

~1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (EI):

A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity around

m/z 212 and 214, which is the definitive signature of a molecule containing one bromine

atom. PubChemLite predicts the [M+H]⁺ adduct at m/z 212.99095.[1]

Section 4: Reactivity and Potential Applications in
Drug Development
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The structure of 3-Bromo-2,4-dimethylbenzaldehyde offers two primary sites for chemical

modification, making it a versatile scaffold.

Aldehyde Reactivity C-Br Bond Reactivity

3-Bromo-2,4-dimethylbenzaldehyde

Reduction
(e.g., NaBH₄)

 Nucleophilic
 Addition

Suzuki Coupling

 Cross-Coupling
 Reactions

Benzyl Alcohol Derivative

Oxidation
(e.g., KMnO₄)

Benzoic Acid Derivative

Wittig Reaction

Stilbene Derivative Bi-aryl Compound

Buchwald-Hartwig
Amination

Aryl Amine Derivative

Click to download full resolution via product page

Caption: Key reaction pathways for 3-Bromo-2,4-dimethylbenzaldehyde.

Aldehyde Group Chemistry: The aldehyde can be easily converted into other functional

groups. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or used in

condensation and olefination reactions to build larger molecules.

Aryl Bromide Chemistry: The C-Br bond is a prime handle for modern cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic

introduction of diverse aryl, heteroaryl, vinyl, or amino groups, enabling rapid library

synthesis for screening.

Potential Applications:

Oncology: Substituted benzaldehydes are precursors to various kinase inhibitors and other

anticancer agents.[3] The 3-bromo-4,5-dihydroisoxazole scaffold, a related structural class,

has shown potent inhibitory activity against glyceraldehyde-3-phosphate dehydrogenase
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(GAPDH), a key enzyme in cancer cell metabolism.[4] This compound could serve as a

starting point for novel GAPDH inhibitors.

Neuroscience: Derivatives of bromobenzaldehyde have been investigated for their potential

as anxiolytic and antidepressant agents.[5]

Inflammatory Diseases: Natural bromophenols, such as 3-bromo-4,5-

dihydroxybenzaldehyde found in marine algae, exhibit significant antioxidant and anti-

inflammatory properties, offering cytoprotection against oxidative stress.[6] This suggests

that synthetic analogs derived from 3-Bromo-2,4-dimethylbenzaldehyde could be explored

for similar activities.

Section 5: Safety and Handling
No specific safety data sheet exists for 3-Bromo-2,4-dimethylbenzaldehyde. The following

information is extrapolated from the safety profiles of structurally similar compounds like 3-

bromobenzaldehyde and 3-bromo-4-methylbenzaldehyde.[2]

Table 3: Consolidated Hazard and Precautionary Information
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Category GHS Codes Description

Hazard Statements H302H315H317H319H335

Harmful if swallowed.Causes

skin irritation.May cause an

allergic skin reaction.Causes

serious eye irritation.May

cause respiratory irritation.

Precautionary Statements
P261P280P301+P312P302+P

352P305+P351+P338

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.Wear protective

gloves/protective clothing/eye

protection/face protection.IF

SWALLOWED: Call a POISON

CENTER or doctor/physician if

you feel unwell.IF ON SKIN:

Wash with plenty of soap and

water.IF IN EYES: Rinse

cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side

shields or goggles.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate

medical attention.

Skin: Remove contaminated clothing and wash the affected area with soap and water.

Seek medical attention if irritation persists.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical

attention.

Conclusion
3-Bromo-2,4-dimethylbenzaldehyde is a promising but under-explored chemical

intermediate. Its structural features provide a wealth of opportunities for synthetic

diversification. This guide offers a foundational framework for its synthesis, characterization,

and safe handling, drawn from expert analysis of related chemical systems. It is anticipated that

this compound will prove to be a valuable tool for medicinal chemists and material scientists in

the development of novel and functional molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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